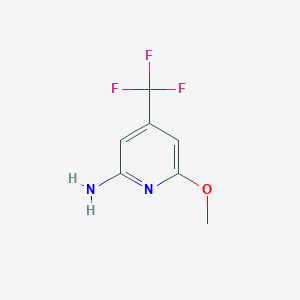

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

CAS No.: 1598267-75-4

Cat. No.: VC5386559

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.141

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1598267-75-4 |

|---|---|

| Molecular Formula | C7H7F3N2O |

| Molecular Weight | 192.141 |

| IUPAC Name | 6-methoxy-4-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H7F3N2O/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3,(H2,11,12) |

| Standard InChI Key | DQKXVLZIUVYLLZ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=N1)N)C(F)(F)F |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a pyridine ring with three substituents:

-

Methoxy group (–OCH₃) at position 6: Enhances solubility and modulates electronic effects.

-

Trifluoromethyl group (–CF₃) at position 4: Imparts metabolic stability and lipophilicity.

-

Amino group (–NH₂) at position 2: Serves as a reactive site for further functionalization .

The SMILES notation (COC1=CC(=CC(=N1)N)C(F)(F)F) and InChIKey (DQKXVLZIUVYLLZ-UHFFFAOYSA-N) confirm its structural uniqueness .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 192.14 g/mol | |

| LogP (Partition Coefficient) | 2.1 (estimated) | |

| Solubility | Low in water; soluble in DMSO | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

Synthesis and Optimization

Second-Generation Improvements

A streamlined three-step protocol was developed:

-

Deoxofluorination: 2,6-Dichloro-4-methylnicotinic acid (13) is treated with a fluorinating agent to yield 2,6-dichloro-4-(trifluoromethyl)pyridine.

-

Halogen Exchange: Chlorine at position 6 is replaced with bromine using HBr/AcOH.

-

Regioselective Amination: Bromine is displaced by ammonia in a nucleophilic aromatic substitution (SₙAr) reaction .

Alternative Methods

A patent by EP2527327A1 describes amination of 2,6-dichloro-4-trifluoromethylpyridine using ammonia in hydrophilic ethers (e.g., tetrahydrofuran), followed by catalytic hydrogenation to remove residual halogens . This method avoids harsh conditions and reduces byproducts .

Applications in Drug Discovery

Kinase Inhibitors

The compound serves as a key intermediate in protein kinase inhibitors, particularly targeting PI3K and mTOR pathways . For example:

-

PQR530: A dual PI3K/mTOR inhibitor incorporating the 4-(trifluoromethyl)pyridin-2-amine scaffold shows potent anticancer activity .

-

Divarasib (GDC-6036): A KRAS G12C inhibitor utilizes a related trifluoromethylpyridine intermediate for covalent binding to mutant proteins .

Antibacterial and Antifungal Agents

Structural analogues with methoxy and trifluoromethyl groups exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans, though specific data for this compound remain proprietary .

Agricultural Chemistry

Trifluoromethylpyridines are explored as herbicides and insecticides due to their resistance to metabolic degradation .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation (H315) | Use nitrile gloves; avoid direct contact | |

| Eye Damage (H319) | Wear safety goggles | |

| Respiratory Irritation (H335) | Use fume hoods |

Comparative Analysis with Analogues

The methoxy group in 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine balances solubility and reactivity, making it preferable for drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume